molecular formula C16H17N3O2 B2586060 4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid CAS No. 1340834-09-4

4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Cat. No.: B2586060
CAS No.: 1340834-09-4
M. Wt: 283.331
InChI Key: DTIGEXARVVALPI-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a complex organic compound characterized by a pyrimidine ring substituted with a pyrrolidine group and a carboxylic acid moiety. The presence of a 3-methylphenyl group adds to its structural uniqueness. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a nucleophilic substitution reaction, often using pyrrolidine as the nucleophile.

    Attachment of the 3-Methylphenyl Group: This step involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylphenyl is coupled with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially forming alcohols or amines.

    Substitution: The pyrimidine ring can undergo various substitution reactions, including halogenation and alkylation, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation may involve alkyl halides under basic conditions.

Major Products

    Oxidation: Products include 4-(3-carboxyphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid.

    Reduction: Products include 4-(3-methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-methanol.

    Substitution: Products vary based on the substituent introduced, such as 4-(3-bromophenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-methanol: Contains a hydroxyl group instead of a carboxylic acid, altering its hydrogen bonding and reactivity.

    4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxamide: The carboxamide group provides different hydrogen bonding capabilities compared to the carboxylic acid.

Uniqueness

4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is unique due to the presence of both a carboxylic acid group and a pyrrolidine ring, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3-methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-5-4-6-12(9-11)14-13(15(20)21)10-17-16(18-14)19-7-2-3-8-19/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIGEXARVVALPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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